molecular formula C21H19N3O2 B13372634 N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide

N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide

Cat. No.: B13372634
M. Wt: 345.4 g/mol
InChI Key: ZOWWBCZXWIOJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(Anilinocarbonyl)amino]-2-methylphenyl}benzamide is a benzamide derivative featuring a 2-methylphenyl core substituted with an anilinocarbonylamino group at the para position. This structure combines a benzamide backbone with a urea-like linkage (anilinocarbonylamino), which may enhance hydrogen-bonding interactions with biological targets. Such motifs are common in medicinal chemistry for targeting enzymes or receptors, particularly in oncology and kinase inhibition . The methyl group at the ortho position of the phenyl ring likely influences steric and electronic properties, modulating solubility and target binding .

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[2-methyl-4-(phenylcarbamoylamino)phenyl]benzamide

InChI

InChI=1S/C21H19N3O2/c1-15-14-18(23-21(26)22-17-10-6-3-7-11-17)12-13-19(15)24-20(25)16-8-4-2-5-9-16/h2-14H,1H3,(H,24,25)(H2,22,23,26)

InChI Key

ZOWWBCZXWIOJOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is carried out under controlled conditions to ensure selective monoacylation, as the presence of two amine groups in different chemical environments can lead to the formation of by-products . The reaction is optimized using a microreactor system to achieve high yield and selectivity .

Industrial Production Methods

In an industrial setting, the continuous flow process is often employed for the production of this compound. This method involves the use of readily available starting materials and acylating agents, with the reaction parameters being carefully controlled to maximize efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

N-[4-[(5-Amino-1H-1,2,4-Triazol-3-yl)Amino]-2-Methylphenyl]Benzamide

  • Key Differences: Replaces the anilinocarbonylamino group with a 5-amino-1,2,4-triazole moiety.
  • However, the bulkier triazole may reduce membrane permeability compared to the target compound .

4-Chloro-3-Nitro-N-[2-(Phenylcarbamoyl)Phenyl]Benzamide

  • Key Differences : Contains chloro and nitro substituents on the benzamide ring and a phenylcarbamoyl group at the ortho position.
  • Impact : The electron-withdrawing nitro group decreases electron density, possibly altering binding affinity. The chloro substituent increases molecular weight and lipophilicity, which may affect pharmacokinetics .

3-Bromo-4-Methoxy-N-[4-(Phenylamino)Phenyl]Benzamide

  • Key Differences: Substituted with bromo and methoxy groups on the benzamide ring and a phenylamino group.
  • Impact: The methoxy group enhances solubility via polarity, while bromo adds steric bulk. The phenylamino group lacks the carbonyl present in the target compound, reducing hydrogen-bonding capacity .

Pharmacological Relevance and Target Specificity

CGI-560 (4-(tert-Butyl)-N-(3-(5-((4-(Morpholine-4-Carbonyl)Phenyl)Amino)Pyrazin-2-yl)Phenyl)Benzamide)

  • Key Differences : Incorporates a tert-butyl group and morpholine-carbonyl substituents.
  • Impact : The tert-butyl group enhances hydrophobic interactions, while the morpholine improves solubility. This compound’s pyrazine core differs from the target’s phenylurea, suggesting divergent kinase selectivity profiles .

N-[4-(Acetylamino)Phenyl]-4-Nitrobenzamide

  • Key Differences: Features an acetylated amino group and nitro substitution.

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility (Predicted) LogP (Estimated) References
Target Compound ~353.4 2-Methyl, anilinocarbonylamino Moderate ~3.2
N-[4-(Triazolylamino)-2-Methylphenyl]Benzamide ~366.4 Triazole, 2-methyl Low ~2.8
4-Chloro-3-Nitro Analog 395.8 Chloro, nitro, phenylcarbamoyl Low ~4.1
3-Bromo-4-Methoxy Analog 397.3 Bromo, methoxy, phenylamino Moderate ~3.5

Biological Activity

N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H16N2O
  • Molecular Weight : 240.30 g/mol

This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in cancer progression. It has been shown to interact with targets such as histone deacetylases (HDACs) and cyclooxygenase (COX) enzymes, which are critical in regulating cellular proliferation and inflammation.

Anticancer Properties

Research indicates that this compound possesses notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Mechanism
HepG21.30HDAC inhibition
RCC42.00COX inhibition

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of HDACs, which are implicated in various cancers. The selectivity profile indicates that it preferentially inhibits HDAC3, with an IC50 value significantly lower than that of existing treatments like SAHA (suberoylanilide hydroxamic acid).

Case Studies

  • Study on HepG2 Cells :
    • Objective : Evaluate the antiproliferative effects.
    • Findings : The compound showed a significant reduction in cell viability at concentrations as low as 1.30 µM, indicating strong anticancer potential.
  • Renal Carcinoma Research :
    • Objective : Investigate selective cytotoxicity.
    • Findings : this compound displayed selective toxicity towards von Hippel–Lindau-deficient renal carcinoma cells, supporting its use in targeted cancer therapies.

Q & A

Q. What are the key synthetic routes for N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including urea formation and benzamide coupling. Critical steps include:

  • Urea linkage formation : Reacting aniline derivatives with carbonyl sources (e.g., phosgene analogs) under anhydrous conditions .
  • Benzamide coupling : Using coupling agents like EDCI or HOBt in DMF to attach the benzoyl group to the aminophenyl intermediate . Optimization involves temperature control (e.g., 0–5°C for urea formation), solvent selection (e.g., THF for improved solubility), and purification via column chromatography to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>98% is standard for biological assays) .
  • NMR : 1^1H and 13^13C NMR to confirm the presence of aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and urea/amide carbonyl signals (δ 165–170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 380.1764) .

Q. What solvent systems are suitable for in vitro assays involving this compound?

  • Polar aprotic solvents : DMSO (1–10 mM stock solutions) due to its solubility profile.
  • Aqueous buffers : Phosphate-buffered saline (PBS) or DMEM with <0.1% DMSO for cell-based studies. Solubility challenges in water may require co-solvents like cyclodextrins .

Q. Are there known stability issues under varying pH or temperature conditions?

  • pH stability : Stable in neutral to slightly acidic conditions (pH 5–7). Degradation occurs in strong bases (pH >9) via hydrolysis of the urea moiety .
  • Thermal stability : Decomposes above 150°C; store at –20°C under inert atmosphere for long-term stability .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Enzyme inhibition : Screen against HDACs (histone deacetylases) at 1–100 µM using fluorometric assays .
  • Cell viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How does this compound interact with HDAC enzymes, and what structural features drive selectivity?

  • Mechanism : The benzamide group chelates zinc in the HDAC active site, while the urea moiety enhances binding to peripheral hydrophobic pockets .
  • Selectivity : Substitution at the 2-methylphenyl group reduces affinity for Class II HDACs, favoring Class I isoforms (HDAC1/2/3). Computational docking (AutoDock Vina) shows a ΔG of –9.2 kcal/mol for HDAC1 vs. –7.8 kcal/mol for HDAC4 .

Q. What strategies can resolve contradictory data in enzyme inhibition vs. cellular activity?

  • Permeability assays : Use Caco-2 monolayers to evaluate cellular uptake. Low permeability may explain discordance between in vitro enzyme inhibition (IC50 = 50 nM) and higher EC50 in cells (2 µM) .
  • Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., hydrolyzed urea derivatives) that contribute to off-target effects .

Q. How can structure-activity relationship (SAR) studies improve potency against cancer targets?

  • Modifications :
  • Para-substitution : Electron-withdrawing groups (e.g., –CF3) on the benzamide ring enhance HDAC inhibition (IC50 improves from 120 nM to 45 nM) .
  • Methyl group removal : Deleting the 2-methyl group reduces metabolic stability (t1/2 drops from 4.5 h to 1.2 h in liver microsomes) .
    • Data-driven design : QSAR models using MolSoft ICM-Pro to prioritize derivatives with optimal logP (2.5–3.5) and polar surface area (<90 Ų) .

Q. What computational methods validate its potential as a kinase inhibitor?

  • Molecular dynamics (MD) : Simulate binding to BTK (Bruton’s tyrosine kinase) over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • Free energy calculations : MM-GBSA predicts ΔG = –10.3 kcal/mol for BTK vs. –8.1 kcal/mol for JAK2, suggesting selectivity .

Q. How can researchers address off-target effects in neuronal cells?

  • Brain region studies : MS-275 (a related benzamide) shows striatum-selective inactivity, likely due to blood-brain barrier efflux transporters (e.g., P-gp) .
  • CRISPR screening : Knockout of ABCB1 (P-gp) in SH-SY5Y cells restores HDAC inhibition (Ac-H3 levels increase 3-fold) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.